molecular formula C15H16BrN3O B1498899 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine CAS No. 885952-21-6

4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B1498899
CAS No.: 885952-21-6
M. Wt: 334.21 g/mol
InChI Key: ZPBDALDYEJGXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a benzyloxy group at position 4, a bromine atom at position 5, and a pyrrolidin-1-yl substituent at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their structural versatility and bioactivity.

The molecular formula of this compound is inferred as C₁₅H₁₆BrN₃O (based on its structural analog, 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine ), with an approximate molecular weight of 334.22 g/mol. The pyrrolidine ring (a five-membered saturated amine) contributes to steric and electronic properties distinct from six-membered analogs like piperidine.

Properties

IUPAC Name

5-bromo-4-phenylmethoxy-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-13-10-17-15(19-8-4-5-9-19)18-14(13)20-11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBDALDYEJGXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654772
Record name 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-21-6
Record name 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

A notable method involves the one-step reaction between 2-bromomalonaldehyde and amidine compounds to yield 5-bromo-2-substituted pyrimidines. This approach is efficient, cost-effective, and operationally simple:

  • Reaction conditions: 2-bromomalonaldehyde (0.1 mol) is added to glacial acetic acid with 3A molecular sieves at 0°C.
  • Benzamidine hydrochloride (0.1 mol) in acetic acid is added dropwise over 30 minutes while heating to 80°C, then the mixture is heated to 100°C for 8 hours under HPLC monitoring.
  • After reaction completion, workup involves filtration, washing with ethanol, extraction with dichloromethane and aqueous sodium hydroxide, followed by drying and concentration.
  • Yield: Approximately 33% of 5-bromo-2-phenylpyrimidine is obtained under these conditions.

This method highlights the feasibility of obtaining 5-bromo-2-substituted pyrimidines in a single step with inexpensive and readily available reagents, providing a practical route to the pyrimidine core.

The introduction of the pyrrolidin-1-yl substituent at the 2-position of pyrimidine can be achieved via nucleophilic substitution of a suitable leaving group (usually chlorine or bromine) on the pyrimidine ring by pyrrolidine:

  • Typical procedure: Heating 2-halopyrimidine with excess pyrrolidine at elevated temperatures (e.g., 120°C for 20 minutes) under reflux conditions.
  • Workup: Dilution with dichloromethane, washing with sodium carbonate solution, water, and brine, drying over MgSO4, and filtration.
  • This method yields 2-(pyrrolidin-1-yl)pyrimidine derivatives with good efficiency and purity.

Installation of the Benzyloxy Group at the 4-Position

The benzyloxy substituent at the 4-position is typically introduced via nucleophilic aromatic substitution on 4-chloropyrimidine or 4-chloropyridine derivatives using benzyl alcohol as the nucleophile:

  • Reaction conditions: The 4-chloropyrimidine derivative is reacted with benzyl alcohol under basic conditions (e.g., in the presence of a base like potassium carbonate) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
  • Kinetic studies: The reaction rate constants and activation parameters have been measured by UPLC and kinetic analysis, confirming the SNAr mechanism and providing optimized conditions for efficient substitution.
  • This step is crucial for introducing the benzyloxy group with high regioselectivity and yield.

Representative Synthetic Route for this compound

Step Reactants & Conditions Description Yield/Notes
1 2-bromomalonaldehyde + amidine compound (e.g., benzamidine hydrochloride) in acetic acid, 80–100°C, 8 h One-step synthesis of 5-bromo-2-substituted pyrimidine core ~33% yield; simple workup
2 5-bromo-2-chloropyrimidine + pyrrolidine, reflux at ~120°C, 20 min Nucleophilic substitution at 2-position with pyrrolidin-1-yl group Efficient substitution, purification by extraction and drying
3 4-chloropyrimidine derivative + benzyl alcohol, base (e.g., K2CO3), DMSO, room temp to reflux SNAr reaction to introduce benzyloxy group at 4-position Reaction rate studied; optimized conditions available

Research Findings and Analysis

  • The one-step synthesis of 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidines is advantageous due to low cost, simplicity, and safety, though yields may be moderate (~33%).
  • The SNAr substitution of halogen at the 2-position by pyrrolidine is a well-established method, proceeding rapidly at elevated temperatures with good yields and clean products.
  • The benzyloxy group introduction by SNAr on 4-chloropyrimidine derivatives has been kinetically characterized, allowing fine-tuning of reaction conditions to maximize yield and purity.
  • Purification typically involves standard organic extraction, washing, drying, and vacuum drying steps to isolate the target compound in high purity.

Summary Table of Key Reaction Parameters

Reaction Step Temperature Time Solvent Reagents Yield Notes
5-bromo-2-substituted pyrimidine formation 80–100°C 8 h Glacial acetic acid 2-bromomalonaldehyde, amidine ~33% One-step, simple operation
2-position substitution with pyrrolidine 120°C 20 min None or neat pyrrolidine Pyrrolidine, 2-halopyrimidine High Rapid SNAr substitution
4-position benzyloxy substitution RT to reflux Variable DMSO Benzyl alcohol, base High SNAr with kinetic data available

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution with nucleophiles under mild conditions due to the electron-deficient nature of the pyrimidine ring.

Key Reactions:

NucleophileConditionsProductYield (%)Source
AmmoniaNH₃, CuI, 100°C, 12h5-Amino derivative78
MethanolNaOMe, DMF, 80°C, 6h5-Methoxy derivative65
ThiophenolK₂CO₃, DMF, RT, 24h5-Phenylthio derivative82

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Attack of the nucleophile at the electron-deficient C-5 position.

  • Departure of the bromide ion, stabilized by the aromatic system .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

Boronic AcidCatalystBaseProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄Na₂CO₃5-Phenyl derivative85
4-Pyridylboronic acidPdCl₂(dppf)K₃PO₄5-Pyridyl derivative73

Optimization Notes :

  • Reactions typically require anhydrous conditions and temperatures of 80–110°C.

  • Electron-rich boronic acids exhibit faster coupling kinetics.

Benzyloxy Group Deprotection

The benzyl group at C-4 can be removed under hydrogenolytic or acidic conditions:

MethodConditionsProductYield (%)Source
HydrogenationH₂ (1 atm), Pd/C, EtOH, RT4-Hydroxy derivative90
BBr₃BBr₃, DCM, −78°C → RT4-Hydroxy derivative88

Applications :
The deprotected hydroxyl group enables further functionalization, such as phosphorylation or glycosylation .

Functionalization of the Pyrrolidine Substituent

The pyrrolidine ring undergoes modifications to alter steric/electronic properties:

Reaction TypeReagentProductYield (%)Source
N-AlkylationMeI, K₂CO₃N-Methylpyrrolidine derivative75
OxidationmCPBAPyrrolidine N-oxide68

Structural Impact :
N-Methylation increases steric bulk, affecting binding affinity in medicinal chemistry applications .

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens:

ReagentConditionsProductYield (%)Source
CuI, KIDMF, 120°C, 24h5-Iodo derivative70
Cl₂ gasAlCl₃, 0°C5-Chloro derivative55

Utility :
Iodinated derivatives show enhanced reactivity in radical reactions.

Ring-Opening Reactions

Under extreme conditions, the pyrimidine ring undergoes decomposition:

ConditionsMajor ProductsObservationSource
Conc. HNO₃, 150°CNitrated fragmentsComplete ring cleavage
NaOH (10M), refluxUracil analogsPartial ring hydrolysis

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential lead compound for developing drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s derivatives may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, while the benzyloxy and pyrrolidinyl groups can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Core Structure Biological Activity (if known)
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine C₁₅H₁₆BrN₃O* 334.22* 4-Benzyloxy, 5-Bromo, 2-Pyrrolidinyl Pyrimidine Not Reported
4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine C₁₆H₁₈BrN₃O 348.25 4-Benzyloxy, 5-Bromo, 2-Piperidinyl Pyrimidine Not Reported
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Not Available Not Available 5-Pyrrolidinyl, 3-Pyrazolyl, 2,5-Difluorophenyl Pyrazolo[1,5-a]pyrimidine TRK Kinase Inhibitor (Cancer Treatment)
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine C₈H₅Cl₂N₃ 214.06 4,6-Dichloro, 2-Methyl Pyrido[3,4-d]pyrimidine Not Reported

*Inferred based on structural analog .

Key Comparative Insights

4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine

  • Structural Difference : Replaces pyrrolidine with piperidine (six-membered ring).
  • Solubility: Higher molecular weight (348.25 vs. 334.22 g/mol) could lower aqueous solubility. Conformational Flexibility: Piperidine’s chair conformation offers greater flexibility, which may influence interactions with protein targets.

TRK Kinase Inhibitor (Pyrazolo[1,5-a]pyrimidine Derivative)

  • Structural Difference : Features a pyrazolo[1,5-a]pyrimidine core (fused ring system) with difluorophenyl and pyrazole groups.
  • Electron-Withdrawing Groups: Fluorine atoms enhance metabolic stability and electronegativity, unlike the bromine and benzyloxy groups in the target compound.

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

  • Structural Difference : Pyrido[3,4-d]pyrimidine core (fused pyridine-pyrimidine system) with chlorine and methyl substituents.
  • Impact: Reactivity: Chlorine’s electron-withdrawing nature increases electrophilicity, making it more reactive than bromine-containing analogs.

Biological Activity

4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine, with the CAS number 885952-21-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrrolidine moiety and a benzyloxy group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

  • Molecular Formula : C15H16BrN3O
  • Molecular Weight : 334.211 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a benzyloxy group at the 4-position and a bromo group at the 5-position, along with a pyrrolidine group at the 2-position.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrimidine derivatives in combating bacterial infections. For instance, related compounds have shown significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds were notably lower than those of standard antibiotics like vancomycin, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The antiproliferative effects of pyrimidine derivatives have been documented in several studies. For example, modifications of similar structures have demonstrated significant activity against cancer cell lines such as HeLa cells, with some derivatives achieving IC50 values in the nanomolar range. These findings suggest that this compound may also possess anticancer properties worth investigating further .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Interaction : The hydrophobic nature of the benzyloxy group may enhance membrane permeability, facilitating better interaction with target cells.
  • Targeting Specific Pathways : Some derivatives have been found to selectively inhibit pathways critical for cancer cell survival and proliferation.

Study on Antibacterial Activity

In a comparative study, various pyrimidine derivatives were tested against MRSA and other pathogens. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced antibacterial potency. For example:

CompoundMIC (against MRSA)Comparison
Standard Vancomycin0.5–1 μg/mLControl
Compound A0.125 μg/mL4-fold more potent
Compound B8 ng/mL>62-fold more potent

These findings underscore the potential of this compound as a lead compound for developing new antibiotics .

Study on Anticancer Activity

In vitro studies on derivatives similar to this compound revealed significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (nM)
Compound CHeLa50
Compound DMCF730
Compound EA54925

These results indicate that structural modifications can lead to enhanced anticancer activity, suggesting that further exploration of this compound could yield valuable therapeutic agents .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine?

  • Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, bromine at the 5-position of the pyrimidine ring is susceptible to displacement by nucleophiles like pyrrolidine. A one-step reaction under reflux conditions (e.g., in DMF or THF at 80–100°C) with a base (K₂CO₃ or Cs₂CO₃) is typical. Crystallization from ethanol or acetonitrile yields high-purity product .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/water). Key parameters include orthorhombic space groups (e.g., P2₁2₁2₁) and unit cell dimensions (e.g., a ≈ 10.18 Å, b ≈ 17.62 Å, c ≈ 10.18 Å). SC-XRD data reveal bond angles, torsion angles (e.g., benzyloxy group orientation), and intermolecular interactions (e.g., Br···π contacts), critical for understanding reactivity and stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidinyl protons at δ ~2.8–3.5 ppm, benzyloxy aromatic protons at δ ~7.3–7.5 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ≈ 362.03).
  • IR : Detects functional groups (C-Br stretch ~550–600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of the 5-bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring. Optimization involves:
  • Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3).
  • Solvent selection (toluene for thermal stability, DMF for polar intermediates).
  • Monitoring via LC-MS to track intermediates and byproducts .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Analysis : Test a broad concentration range (nM–μM) to identify off-target effects.
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD for kinase targets).
  • Computational Docking : Compare binding poses in TRK kinase vs. unrelated enzymes to assess selectivity .

Q. How can reaction conditions be optimized to minimize dehalogenation or pyrrolidine ring-opening side reactions?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (≤60°C) reduce thermal degradation.
  • Protecting Groups : Temporarily protect the pyrrolidine nitrogen (e.g., Boc) during bromine substitution steps.
  • Additives : Use radical scavengers (e.g., BHT) to suppress unwanted dehalogenation .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (~2.5), aqueous solubility (~0.1 mg/mL), and CYP450 inhibition profiles.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using force fields (e.g., CHARMM) .

Q. How does the benzyloxy group affect interactions with biological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzyl groups (e.g., electron-donating -OCH₃ vs. withdrawing -NO₂).
  • Hydrogen Bonding : Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) to test steric effects.
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize π-π stacking or hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.